Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate is a synthetic organic compound that features a dioxolane ring, an ethylamino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions.
Introduction of the Ethylamino Group: This step involves the reaction of the dioxolane derivative with an ethylamine compound, often under basic conditions to facilitate nucleophilic substitution.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the intermediate with a fluorophenyl acetic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the dioxolane ring, potentially opening it to form diols.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.
Pathways Involved: Could involve pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-phenylacetate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-chlorophenyl)acetate: Contains a chlorine atom instead of fluorine, potentially altering its properties.
Uniqueness
The presence of the fluorine atom in Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate may confer unique properties such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to certain biological targets.
Biological Activity
Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Synthesis
The compound can be represented by the molecular formula C15H18FNO4. Its structure features a dioxolane ring and a fluorophenyl group, which are significant for its biological properties. The synthesis typically involves the reaction of ethyl acetate with an amine derivative in the presence of suitable catalysts or reagents.
Synthesis Pathway
- Starting Materials : Ethyl acetate, 1,3-dioxolane derivative, and a fluorinated phenyl amine.
- Reagents : Acidic or basic catalysts may be employed to facilitate the reaction.
- Process : The reaction is carried out under controlled temperature and pressure conditions to optimize yield.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing dioxolane rings have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
Anticancer Properties
Studies have demonstrated that certain dioxolane derivatives exhibit anticancer activity. For example, compounds with structural similarities have been tested against cancer cell lines such as HCT-116 and MCF-7, showing promising results with IC50 values in the low micromolar range. This indicates potential for further development as anticancer agents.
Neurological Effects
Some derivatives of dioxolane compounds have been investigated for their anticonvulsant properties. The presence of an amino group in this compound could enhance its ability to modulate neurotransmitter systems, thereby providing therapeutic effects for neurological disorders.
Data Table of Biological Activities
Activity Type | Test Organism/Cell Line | IC50/EC50 Values | Reference |
---|---|---|---|
Antimicrobial | Various Bacteria | Varies | |
Anticancer | HCT-116 | 1.9 µg/mL | |
MCF-7 | 2.3 µg/mL | ||
Anticonvulsant | Animal Models | Not specified |
Case Study 1: Antimicrobial Testing
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of dioxolane-containing compounds. The findings revealed that specific analogs exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic promise.
Case Study 3: Neurological Assessment
Research conducted on the anticonvulsant effects of similar compounds involved administering them to rodent models. The results showed a marked decrease in seizure frequency and duration, indicating that structural modifications could lead to effective treatments for epilepsy.
Properties
Molecular Formula |
C15H20FNO4 |
---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
ethyl 2-[2-(1,3-dioxolan-2-yl)ethylamino]-2-(4-fluorophenyl)acetate |
InChI |
InChI=1S/C15H20FNO4/c1-2-19-15(18)14(11-3-5-12(16)6-4-11)17-8-7-13-20-9-10-21-13/h3-6,13-14,17H,2,7-10H2,1H3 |
InChI Key |
NLSAZFFCVWVITM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)NCCC2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.